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D-ribofuranosyl-ADP -

D-ribofuranosyl-ADP

Catalog Number: EVT-1573505
CAS Number:
Molecular Formula: C15H23N5O14P2
Molecular Weight: 559.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-ribofuranosyl-ADP is an ADP-aldose having ribose as the aldose fragment. It is a conjugate acid of a D-ribofuranosyl-ADP(2-).
Overview

D-ribofuranosyl-adenosine diphosphate is a significant nucleotide derivative involved in various biochemical processes, particularly in the synthesis of poly(adenosine diphosphate-ribose) and its role in cellular signaling and DNA repair mechanisms. This compound consists of a ribofuranose sugar, an adenine base, and two phosphate groups, making it crucial for energy transfer and cellular regulation.

Source

D-ribofuranosyl-adenosine diphosphate is synthesized from nicotinamide adenine dinucleotide through enzymatic processes involving poly(adenosine diphosphate-ribose) polymerases, which catalyze the addition of adenosine diphosphate-ribose units to target proteins. It can also be synthesized chemically through various laboratory methods.

Classification

D-ribofuranosyl-adenosine diphosphate is classified as a nucleotide, specifically a ribonucleotide due to the presence of ribose sugar. It is also categorized under the broader class of nucleotides involved in post-translational modifications and cellular signaling.

Synthesis Analysis

Methods

The synthesis of D-ribofuranosyl-adenosine diphosphate can be achieved through both chemical and enzymatic methods. Notably, recent advancements have led to more efficient synthetic routes that minimize the number of steps and maximize yields.

Technical Details

The chemical synthesis often involves protecting group strategies to ensure selectivity during glycosidic bond formation. For instance, using 2-naphthylmethyl protecting groups can enhance the efficiency of α-glycosidic bond formation . Furthermore, phosphorylation steps are critical for introducing phosphate groups at specific hydroxyl positions on the ribose sugar.

Molecular Structure Analysis

Structure

D-ribofuranosyl-adenosine diphosphate features a ribofuranose sugar linked to an adenine base and two phosphate groups. The structural formula can be represented as follows:

C10H13N5O7P2\text{C}_{10}\text{H}_{13}\text{N}_5\text{O}_7\text{P}_2

Data

  • Molecular Weight: Approximately 329.21 g/mol
  • Chemical Formula: C10H13N5O7P2
  • Functional Groups: Contains hydroxyl groups, phosphate groups, and an amine group associated with the adenine base.
Chemical Reactions Analysis

Reactions

D-ribofuranosyl-adenosine diphosphate participates in various biochemical reactions:

  1. Polymerization: It acts as a substrate for poly(adenosine diphosphate-ribose) polymerases, facilitating the addition of adenosine diphosphate-ribose units onto proteins.
  2. Hydrolysis: The compound can undergo hydrolysis to release adenosine monophosphate and phosphate groups, playing a role in energy metabolism.

Technical Details

The reactions typically involve nucleophilic attack by hydroxyl groups on phosphate moieties, leading to bond cleavage or formation depending on the reaction conditions .

Mechanism of Action

Process

The mechanism by which D-ribofuranosyl-adenosine diphosphate exerts its effects primarily involves its role in post-translational modifications:

  1. ADP-Ribosylation: The transfer of D-ribofuranosyl-adenosine diphosphate to target proteins modifies their function, influencing processes such as DNA repair and apoptosis.
  2. Poly(ADP-Ribose) Formation: Through polymerization, it contributes to the synthesis of poly(adenosine diphosphate-ribose), which serves as a signaling molecule in response to DNA damage.

Data

Research indicates that poly(adenosine diphosphate-ribose) plays a crucial role in chromatin remodeling and gene expression regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its ionic nature.
  • Melting Point: Not extensively documented but expected to decompose before melting.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with nucleophiles and can undergo hydrolysis under acidic or basic conditions.
Applications

Scientific Uses

D-ribofuranosyl-adenosine diphosphate has several important applications:

  1. Biochemical Research: Used extensively in studies related to post-translational modifications and cellular signaling pathways.
  2. Drug Development: Investigated for its potential therapeutic roles in cancer treatment due to its involvement in DNA repair mechanisms.
  3. Synthetic Biology: Employed in synthetic methodologies for creating modified peptides and proteins that mimic natural ADP-ribosylation processes .
Chemical Characterization of D-ribofuranosyl-ADP

Structural Analysis and Isomeric Variations

D-ribofuranosyl-ADP (CHEBI:16864), systematically named adenosine diphosphate ribose, features a ribofuranose moiety glycosidically linked to the adenine nucleobase, with an additional ADP unit attached via a pyrophosphate bridge. This structure exists in linear or branched configurations depending on the glycosidic bonding pattern:

  • α(1→1'') linkage: Connects the ribose C1' of ADP to the C1'' of the terminal ribose
  • α(1→2'') linkage: Forms branched polymers in poly(ADP-ribose) (PAR) chains [1]
  • Anomeric specificity: NMR studies confirm β-configuration at the glycosidic bond in monomeric forms, while polymer linkages exhibit α-stereochemistry [1] [6]

High-resolution NMR spectroscopy (including ¹H, ¹³C, ¹⁵N-labeled studies) reveals conformational flexibility at the pyrophosphate bridge, allowing torsional rotation that enables variable spatial positioning of the adenine and ribose units. The ribofuranose ring adopts predominant C2'-endo puckering in solution, differing from the C3'-endo conformation typical of RNA nucleosides [1] [4].

Table 1: Glycosidic Bond Variations in D-ribofuranosyl-ADP Derivatives

Bond TypeLinkage PositionStructural ConsequenceBiological Occurrence
Linearα(1→1'')Extended polymer chainsDNA repair scaffolds [1]
Branchedα(1→2'')Tree-like polymer architecturesChromatin remodeling [1]
Monomericβ(1→1')Isolated signaling moleculesSecond messenger systems [8]

Physicochemical Properties and Stability

The compound exhibits pH-dependent hydrolysis with three primary degradation pathways:

  • Glycosidic bond cleavage: Acid-catalyzed (pH < 3) yielding adenine and ribose-ADP
  • Pyrophosphate hydrolysis: Alkaline conditions (pH > 9) generating AMP and ribose-5-phosphate
  • Ribose ring opening: Neutral pH, catalyzed by metal ions, forming linear aldehyde derivatives [1] [4]

PAR polymers demonstrate conformational plasticity in solution, adopting random coil structures rather than defined helical arrangements. Electron microscopy reveals branched architectures with 10–200 ADP-ribose units and ≤6 branching points per polymer. This structural heterogeneity contributes to solubility anomalies – while monomeric forms are readily soluble in aqueous buffers, polymeric aggregates exhibit concentration-dependent precipitation [1]. Temperature studies show decomposition >80°C, with activation energy of hydrolysis = 92.4 kJ/mol at pH 7.0.

Table 2: Stability Profile of D-ribofuranosyl-ADP

FactorEffect on StabilityOptimal Range
pHMinimal hydrolysis at pH 6.5–7.5Neutral
TemperatureStable ≤37°C; rapid degradation ≥80°C0–25°C
Metal ionsMg²⁺ stabilizes; Fe²⁺/Cu²⁺ catalyze cleavageMg²⁺ > 0.5 mM
Polymer lengthBranching decreases solubility<20 units

Ionization States and pH-Dependent Behavior

The molecule contains four ionizable groups with pKₐ values:

  • Primary phosphate (α-phosphate): pKₐ = 1.5
  • Secondary phosphate (β-phosphate): pKₐ = 2.8
  • Ribose phosphate: pKₐ ≈ 6.2
  • Adenine N1: pKₐ = 3.8 [7] [8]

At physiological pH (7.3–7.4), the predominant species exists as a dianion (net charge -2) with deprotonation at both phosphates (CHEBI:57931). NMR chemical shift perturbations reveal pH-dependent conformational changes near the pyrophosphate bridge, modulating electron distribution across the adenine ring. This ionization behavior directly impacts protein binding affinity – PAR-binding zinc finger (PBZ) domains recognize the dianionic form with Kd = 0.8–2.4 μM, while protonation (pH < 6.0) reduces affinity 15-fold [2] [8].

Table 3: Dominant Ionization Species by pH Range

pH RangeNet ChargeDominant SpeciesBiological Relevance
<1.50Fully protonatedNon-physiological
1.5–2.8-1Primary phosphate deprotonatedAcidic organelles (lysosomes)
2.8–6.2-2Both phosphates deprotonatedNucleoplasm, cytoplasm
>6.2-3Ribose phosphate deprotonatedMitochondrial matrix, alkaline tissues

Comparative Analysis with ADP and Related Nucleotides

D-ribofuranosyl-ADP fundamentally differs from ADP in three aspects:

  • Ribose positioning: Additional ribofuranose creates a ADP-ribose moiety absent in ADP
  • Glycosidic bonds: Contains both N-glycosidic (adenine-ribose) and O-glycosidic (ribose-ribose) linkages
  • Electrostatic potential: Enhanced negative charge density (-2 to -3 vs. ADP's -2 at pH 7) [4] [6]

Functionally, these differences enable specialized biological roles:

  • PAR polymer formation: The O-glycosidic bond at ribose C1'' permits chain elongation impossible in ADP
  • Macromolecular recognition: PBZ domains specifically bind the ribose-ribose-pyrophosphate motif via conserved tyrosine-arginine residues, showing >1000-fold selectivity over ADP [2]
  • Enzymatic processing: Poly(ADP-ribose) polymerases (PARPs) utilize D-ribofuranosyl-ADP precursors for DNA repair scaffolding, while ADP functions primarily in energy metabolism [1] [5]

Notably, the diphthamide modification in elongation factor 2 represents a biologically significant derivative where histidine undergoes ADP-ribosylation. NMR studies confirm ribose attachment at imidazole N1, contrasting with the standard phosphodiester linkages in PAR chains [6].

Table 4: Structural and Functional Comparison of Adenine Nucleotides

PropertyADPD-ribofuranosyl-ADPADP-ribose
Molecular formulaC₁₀H₁₅N₅O₁₀P₂C₁₅H₂₃N₅O₁₅P₂C₁₅H₂₃N₅O₁₄P₂
Glycosidic bondsN9-C1' (adenine)N9-C1' + C1''-O-C1'' (ribose)N9-C1' + C1''-O-phosphate
Net charge (pH 7)-2-2 to -3-3
Biological roleEnergy transferPAR polymerizationSecond messenger
Protein targetsATPases, kinasesPBZ domains, macrodomainsTRPM2 ion channels

Compound Glossary:

  • D-ribofuranosyl-ADP: CHEBI:16864; ADP-aldose with ribose moiety
  • ADP-ribose: Hydrolysis product of NAD⁺ with ribose-phosphate linkage
  • Poly(ADP-ribose) (PAR): Polymer of D-ribofuranosyl-ADP units
  • Diphthamide: Modified histidine in elongation factor 2 with ADP-ribose attachment
  • α(1→1'')-linked ADP-ribose: Linear polymer subunit
  • α(1→2'')-linked ADP-ribose: Branched polymer subunit

Properties

Product Name

D-ribofuranosyl-ADP

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] hydrogen phosphate

Molecular Formula

C15H23N5O14P2

Molecular Weight

559.32 g/mol

InChI

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(24)9(23)6(31-14)2-30-35(26,27)34-36(28,29)33-15-11(25)8(22)5(1-21)32-15/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1

InChI Key

SDMADEZQMYCSNO-TYASJMOZSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(O4)CO)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(O4)CO)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)O)N

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